herpes simplex virus protein ICP18.5
Description
Overview of Herpes Simplex Virus Replication Cycle and Essential Viral Proteins
The replication cycle of Herpes Simplex Virus is a highly regulated and temporally orchestrated process that occurs within the host cell nucleus. The cycle is broadly divided into immediate-early, early, and late phases of gene expression. Following entry into the host cell and transport of the viral capsid to the nucleus, the linear double-stranded DNA genome is released and circularizes.
Immediate-early genes are transcribed first, producing regulatory proteins that are crucial for the expression of early and late genes. Early genes primarily encode proteins necessary for viral DNA replication, including a viral DNA polymerase. The replication process generates long concatemeric DNA molecules, which are multiple copies of the viral genome linked end-to-end.
Late gene expression leads to the synthesis of structural proteins that form the viral capsid and other components of the mature virion. The assembly of the icosahedral capsid is a critical step that precedes the packaging of the viral genome. This is where a suite of essential viral proteins, including ICP18.5 (UL28), come into play. Seven viral proteins are considered essential for the cleavage of the concatemeric DNA and its packaging into these pre-formed capsids: UL6, UL15, UL17, UL25, UL28, UL32, and UL33. asm.org Together, these proteins ensure that a single, unit-length viral genome is precisely cleaved and inserted into the empty capsid, a process vital for the production of infectious progeny viruses.
Historical Perspective on the Identification of ICP18.5 (UL28) as an Essential Viral Factor
The identification of ICP18.5, the protein product of the UL28 gene, as an essential factor for Herpes Simplex Virus replication emerged from studies utilizing temperature-sensitive and deletion mutants. Early research with such mutants revealed that the absence of a functional UL28 protein resulted in a failure to produce infectious virus particles, despite the successful synthesis of viral DNA. nih.gov
Further investigations using electron microscopy and Southern blot analysis demonstrated that cells infected with UL28-deficient mutants accumulated empty capsids within the nucleus. nih.govnih.gov This crucial observation indicated that while capsid assembly was not impaired, the subsequent step of DNA packaging was blocked. The concatemeric viral DNA remained uncleaved, confirming the role of UL28 in the DNA cleavage and encapsidation process. nih.gov These foundational studies firmly established ICP18.5 as an indispensable protein for the maturation of herpes simplex virions.
Subsequent research has further elucidated the molecular mechanisms of ICP18.5's function. It is now understood that ICP18.5 is a key component of the viral "terminase" complex, a multi-protein machine responsible for recognizing, cleaving, and packaging the viral genome. Studies have shown that ICP18.5 interacts directly with other essential packaging proteins, UL15 and UL33, to form this complex. mdpi.com The isolation of intergenic suppressor mutations, where a mutation in the UL15 gene could compensate for a lethal mutation in UL28, provided strong genetic evidence for the direct and essential interaction between these two proteins. mdpi.com
Evolutionary Conservation of ICP18.5 (UL28) Homologs Across Herpesviridae
The fundamental importance of the DNA cleavage and packaging process is underscored by the evolutionary conservation of the proteins involved, including ICP18.5 (UL28), across the entire Herpesviridae family. This family is divided into three subfamilies: Alpha-, Beta-, and Gammaherpesvirinae. Homologs of UL28 have been identified in representative members of each subfamily, highlighting a shared and ancient mechanism for virion maturation.
In the Alphaherpesvirinae subfamily, the UL28 homolog in Pseudorabies virus (PrV) has been shown to be essential for capsid maturation. nih.gov Similarly, the UL28 homolog in Bovine herpesvirus 1 (BoHV-1) is necessary for viral DNA cleavage and packaging, with its absence leading to the accumulation of DNA-devoid capsids. nih.gov
Within the Betaherpesvirinae subfamily, the human cytomegalovirus (HCMV) homolog of UL28 is pUL56. This protein is a component of the HCMV terminase complex, along with pUL89 (the UL15 homolog) and pUL51 (the UL33 homolog). jst.go.jp pUL56 is known to possess ATPase activity and is crucial for the nuclear localization of the other terminase components. jst.go.jp
In the Gammaherpesvirinae subfamily, the UL28 homologs have also been identified as core components of the terminase complex. In Epstein-Barr virus (EBV), the homolog is BALF3, which functions as part of a complex with BGRF1/BDRF1 (UL15 homolog) and BFRF1A (UL33 homolog). jst.go.jpnih.gov Deletion of BALF3 results in the arrest of capsid maturation at the B-capsid stage. jst.go.jp In Kaposi's sarcoma-associated herpesvirus (KSHV), the UL28 homolog is ORF7. nih.gov ORF7 is essential for the production of infectious virus and interacts with ORF29 (UL15 homolog) and ORF67.5 (UL33 homolog) to form the KSHV terminase complex. asm.orgnih.gov The absence of ORF7 leads to the formation of immature, "soccer ball-like" capsids and a failure to cleave the viral genome. nih.gov
The conservation of UL28 and its function across these diverse herpesviruses underscores its critical and ancestral role in the viral life cycle. This shared mechanism provides a potential broad-spectrum target for the development of novel antiviral therapies.
| Subfamily | Virus | UL28 Homolog | Function |
| Alphaherpesvirinae | Herpes Simplex Virus 1 (HSV-1) | ICP18.5 (UL28) | Essential for viral DNA cleavage and packaging; component of the terminase complex. |
| Pseudorabies Virus (PrV) | ICP18.5 (PrV) | Necessary for capsid maturation and cleavage of replicative viral DNA. nih.gov | |
| Bovine Herpesvirus 1 (BoHV-1) | UL28 | Essential for viral replication; required for cleavage of newly synthesized DNA and packaging into capsids. nih.gov | |
| Betaherpesvirinae | Human Cytomegalovirus (HCMV) | pUL56 | Component of the terminase complex; possesses ATPase activity and is required for nuclear localization of other terminase subunits. jst.go.jp |
| Gammaherpesvirinae | Epstein-Barr Virus (EBV) | BALF3 | Component of the terminase complex; required for mature virion production. jst.go.jpnih.gov |
| Kaposi's Sarcoma-Associated Herpesvirus (KSHV) | ORF7 | Essential component of the terminase complex; required for TR cleavage, capsid formation, and virus production. asm.orgnih.gov |
Properties
CAS No. |
139381-88-7 |
|---|---|
Molecular Formula |
C6H5ClIN |
Synonyms |
herpes simplex virus protein ICP18.5 |
Origin of Product |
United States |
Genomic Organization and Transcriptional Control of Herpes Simplex Virus Protein Icp18.5 Ul28
Genomic Locus of the UL28 Gene within the HSV Genome
The Herpes Simplex Virus 1 (HSV-1) genome is a linear, double-stranded DNA molecule of approximately 152 kilobase pairs (kbp). plos.orgresearchgate.netnih.govmdpi.com Its structure is characterized by two unique regions, unique long (U\L) and unique short (U\S), each flanked by inverted repeat sequences (TR\L/IR\L and TR\S/IR\S). mdpi.comnih.govnih.gov This arrangement allows for genomic isomerization, a hallmark of herpesviruses.
The UL28 gene is situated within the unique long (U\L) region of the HSV genome. nih.govresearchgate.net It is part of a cluster of genes involved in DNA processing and packaging. Specifically, the UL28 open reading frame is located between the UL27 gene (encoding glycoprotein (B1211001) B) and the UL29 gene (encoding the major DNA-binding protein, ICP8). nih.govmdpi.com For instance, in the HSV-1 genome, the BamHI region spanning nucleotides 52,588 to 60,362 contains the open reading frames for the UL27, UL28, and UL29 genes. nih.gov
| Feature | Description | Reference |
| Virus | Herpes Simplex Virus Type 1 (HSV-1) | frontiersin.org |
| Genome Size | Approx. 152 kbp | plos.orgresearchgate.net |
| Structure | Linear, double-stranded DNA | researchgate.netnih.gov |
| Genomic Regions | Unique Long (U\L), Unique Short (U\S), flanked by inverted repeats (TR\L, IR\L, IR\S, TR\S) | mdpi.comnih.govnih.gov |
| UL28 Locus | Unique Long (U\L) region | nih.gov |
| Adjacent Genes | Flanked by UL27 and UL29 genes | nih.gov |
Transcriptional Kinetics and Regulatory Elements Governing UL28 Gene Expression
The expression of HSV genes is a tightly regulated temporal cascade, managed by the host cell's RNA polymerase II, which is hijacked by the virus. plos.orgnih.gov Viral genes are categorized based on their expression kinetics into immediate-early (IE or α), early (E or β), leaky-late (γ1), and true-late (L or γ2) classes. plos.orgresearchgate.net The UL28 gene is classified as a late (γ) gene, meaning its transcription occurs later in the infectious cycle and is largely dependent on the onset of viral DNA replication. plos.orgnih.gov
The initiation of the entire cascade begins with the virion tegument protein VP16, which trans-activates the immediate-early (IE) gene promoters upon infection. nih.govbiorxiv.org The products of these IE genes, particularly ICP4 and ICP0, are crucial for the subsequent activation of early and late gene transcription. mdpi.comnih.gov
ICP4 (Infected Cell Protein 4) : This is the major viral regulatory protein, functioning as both a transcriptional activator and a repressor. nih.govnih.gov ICP4 is essential for activating the transcription of early and late genes, including UL28. youtube.com Prior to DNA replication, ICP4 is known to coat γ2 genes. plos.org
ICP0 (Infected Cell Protein 0) : This protein acts as a promiscuous transactivator and E3 ubiquitin ligase that counteracts host intrinsic antiviral defenses, thereby promoting a cellular environment conducive to viral gene expression. mdpi.com
ICP22 (Infected Cell Protein 22) : This IE protein is involved in modulating the host transcriptional machinery and is required for the efficient expression of a subset of late genes. biorxiv.orgnih.govbiorxiv.org
The promoters of late genes like UL28 typically contain a TATA box and an initiator element (Inr) that flanks the transcription start site. plos.org A downstream activation sequence (DAS) is also a common feature in the 5' untranslated region of these genes. plos.org The switch from early to late gene transcription is a critical regulatory checkpoint, and the amplification of viral genomes through DNA replication provides an increased number of templates, facilitating robust late gene expression. plos.org
| Regulatory Protein | Class | Primary Function in Transcriptional Cascade | Reference |
| VP16 | Tegument | Trans-activates immediate-early (IE) gene expression | nih.gov |
| ICP4 | Immediate-Early (α) | Major trans-activator for early and late genes; also a repressor | nih.govnih.gov |
| ICP0 | Immediate-Early (α) | Promiscuous trans-activator; counteracts host defenses | mdpi.com |
| ICP27 | Immediate-Early (α) | Regulates post-transcriptional processing and transport of viral mRNAs | ed.ac.uk |
| ICP22 | Immediate-Early (α) | Promotes efficient transcription elongation of viral genes late in infection | nih.gov |
Overlapping Open Reading Frames and Transcriptional Complexity Related to UL28
The HSV genome is highly compact and described as "crowded," with numerous overlapping open reading frames (ORFs) and complex transcriptional units. researchgate.net This genomic organization leads to intricate patterns of gene expression, including the generation of transcripts with shared start or end points, nested transcripts, and polycistronic mRNAs. frontiersin.orgresearchgate.net Recent advances using long-read sequencing have unveiled a transcriptional landscape far more complex than previously understood, identifying over 200 potential ORFs in HSV-1. plos.orgfrontiersin.org
Molecular Characteristics and Post Translational Aspects of Herpes Simplex Virus Protein Icp18.5 Ul28
Predicted Amino Acid Sequence and Conserved Domains
The sequence of UL28 contains domains that are conserved across herpesviruses, underscoring its essential role. These have been cataloged in protein family databases.
Table 1: Conserved Domains in HSV-1 Protein UL28
| Domain Identifier | Database | Description | Reference |
|---|---|---|---|
| PF01366 | Pfam | Herpesvirus terminase protein UL28/UL56 family | uniprot.orguniprot.org |
| IPR000501 | InterPro | Terminase subunit UL28/UL56 | uniprot.orguniprot.org |
| MF_04014 | HAMAP | Herpesvirus terminase subunit 1 | uniprot.orguniprot.org |
| Not Applicable | Literature | Conserved Zinc-Binding Motif | nih.gov |
Observed Molecular Mass and Apparent Discrepancies from Predicted Values
The predicted molecular mass of the 785-amino acid UL28 protein, based on its sequence, is approximately 85.6 kDa. uniprot.orguniprot.org However, when analyzed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), the protein exhibits an apparent molecular mass of about 86 kDa. nih.gov This minor difference between the predicted and observed values is common for proteins on SDS-PAGE and can be attributed to factors such as protein charge, conformation, and the specifics of SDS binding, which can cause slight variations in electrophoretic mobility. researchgate.netnih.gov
More significant discrepancies have also been noted. In some purification experiments of the terminase complex, truncated forms of UL28 have been detected by mass spectrometry, migrating at considerably lower apparent molecular masses of approximately 50 and 63 kDa. nih.gov These smaller fragments likely represent proteolytic cleavage products or unstable forms of the full-length protein.
Table 2: Predicted vs. Observed Molecular Mass of HSV-1 UL28
| Parameter | Value (kDa) | Method | Reference |
|---|---|---|---|
| Predicted Molecular Mass | ~85.6 | Sequence Calculation | uniprot.orguniprot.org |
| Observed Molecular Mass (Full-Length) | ~86 | SDS-PAGE | nih.gov |
| Observed Molecular Mass (Truncated Forms) | ~50 and ~63 | SDS-PAGE / Mass Spectrometry | nih.gov |
Post-Translational Modifications
Post-translational modifications (PTMs) are a crucial strategy used by HSV-1 to regulate protein function and evade host immune responses. mdpi.comscienceopen.com While many HSV-1 proteins are known to be modified, direct evidence for PTMs on the UL28 protein itself is limited. However, the transcript that encodes UL28 is known to be modified. Studies have identified that UL28 mRNA undergoes N6-methyladenosine (m6A) modification during viral infection, a process that can influence RNA stability and translation. nih.gov
Phosphorylation is one of the most common PTMs for HSV-1 proteins, carried out by both viral kinases (like Us3 and UL13) and host cell kinases. nih.govnih.gov This modification regulates the function of numerous viral proteins, including the envelope glycoprotein (B1211001) B (gB) and regulatory proteins like ICP0 and ICP4. nih.govnih.govplos.org For instance, the viral kinase pUS3 has a broad range of targets, and its activity is counter-regulated by phosphatase adaptors like pUL21 to ensure a fine balance of phosphorylation is maintained for efficient virus replication. While this highlights the importance of phosphorylation in the viral life cycle, stable phosphorylation of the UL28 protein has not been prominently reported as a key regulatory mechanism in the reviewed literature.
Subcellular Localization Dynamics of Herpes Simplex Virus Protein Icp18.5 Ul28
Nuclear Localization during Productive Infection
During a productive or lytic infection, the primary site of HSV-1 capsid assembly and genome packaging is the nucleus of the host cell. nih.gov The viral protein ICP18.5 (UL28) is indispensable for the process of encapsidating viral DNA. nih.gov Its function necessitates its presence within the nucleus. Studies have shown that most HSV-1 capsid proteins exhibit either an enriched or exclusive localization in the nucleus, which aligns with their roles in viral replication. nih.gov
ICP18.5 is one of seven essential viral proteins—along with the products of the UL6, UL15, UL17, UL25, UL32, and UL33 genes—required for the cleavage of concatemeric viral DNA and its subsequent packaging into newly formed capsids. nih.govnih.gov The entire process of assembling the capsid shell, which is constructed from proteins like VP5, VP19C, VP23, and VP26, and then filling it with the viral genome occurs within the infected cell's nucleus. nih.gov Evidence from studies on the related pseudorabies virus (PrV) showed that when the ICP18.5 homolog was inactivated, empty viral capsids accumulated in the nucleus, confirming the protein's essential role in the nuclear stage of capsid maturation. nih.gov Furthermore, ICP18.5 is part of the terminase complex, which interacts with the portal protein (pUL6) located at a unique vertex of the capsid, further cementing its localization to the site of DNA entry into the capsid within the nucleus. asm.orgoup.com
Temporal Accumulation and Distribution within the Infected Cell
The expression of HSV-1 proteins during a productive infection follows a highly regulated temporal cascade, broadly categorized into immediate-early (IE), early (E), and late (L) phases. nih.govplos.org ICP18.5 (UL28) is classified as a late (L) protein, meaning its synthesis occurs after the onset of viral DNA replication. asm.org
The temporal distribution of viral proteins is tightly coordinated. Immediate-early proteins, such as ICP0, ICP4, and ICP27, are transcribed first and are primarily involved in taking over the host cell machinery and activating the expression of early genes. plos.orgnih.govnih.gov Early proteins, which include the viral DNA polymerase and other components of the replication machinery, are then synthesized to replicate the viral genome. nih.govyoutube.com
Following viral DNA replication, late proteins are expressed. youtube.com These are predominantly structural proteins required for the assembly of new virions, including capsid components and the DNA packaging machinery. plos.org As a key component of the DNA packaging apparatus, ICP18.5 (UL28) begins to accumulate in the nucleus during this late phase of infection. The RNA for some late proteins can be detected as early as 2 to 3 hours post-infection, with accumulation peaking around 8 to 10 hours post-infection. nih.gov This timing ensures that the machinery for packaging the viral genome is available once a sufficient pool of newly replicated DNA concatemers has been produced.
Table 1: Kinetic Classes of Representative HSV-1 Proteins
| Kinetic Class | Protein Examples | Primary Function | General Time of Peak Accumulation |
|---|---|---|---|
| Immediate-Early (IE) | ICP0, ICP4, ICP27, ICP22 | Regulation of viral gene expression, host-cell takeover | ~3 hours post-infection nih.gov |
| Early (E) | DNA Polymerase (UL30), Helicase-Primase (UL5, UL8, UL52), ICP8 | Viral DNA replication | ~5 hours post-infection (for Thymidine Kinase) nih.gov |
| Late (L) | ICP18.5 (UL28) , VP5, VP23, gB, gD | Virion structure and assembly, DNA packaging | 8-14+ hours post-infection nih.gov |
Association with Specific Subnuclear Compartments
Within the nucleus, ICP18.5 (UL28) is not diffusely distributed but is instead associated with specific subnuclear structures that are hubs of viral activity. A hallmark of HSV-1 infection is the formation of large, globular structures known as replication compartments. plos.orgnih.gov These membrane-less compartments are the sites of viral DNA synthesis, gene expression, and the assembly and packaging of new capsids. nih.govmdpi.com
ICP18.5, as part of the DNA packaging machinery, is recruited to these replication compartments. nih.gov Its primary role involves recognizing and binding to specific sequences on the viral DNA, a crucial step for initiating the cleavage and packaging process. asm.org The protein's association with these compartments ensures its proximity to the newly synthesized viral DNA and the assembling capsids.
More specifically, ICP18.5 has been found to be physically associated with immature viral capsids within the nucleus. Research has shown that ICP18.5 is present on procapsids (the initial empty shell) and on B-capsids (capsids that contain the scaffolding proteins but not DNA). nih.gov However, its levels are significantly diminished or absent on mature, DNA-filled C-capsids. nih.gov This indicates a dynamic association: ICP18.5 is recruited to the capsid to participate in DNA packaging and is then released or removed once the genome is successfully encapsidated.
Table 2: Association of DNA Packaging Proteins with Nuclear Capsid Types
| Protein | Function in Packaging | Association with Procapsid | Association with B-Capsid | Association with C-Capsid (DNA-filled) |
|---|---|---|---|---|
| ICP18.5 (UL28) | Terminase complex component, DNA recognition asm.orgoup.com | Yes nih.gov | Predominantly associated nih.gov | Diminished/Absent nih.gov |
| UL6 | Forms portal for DNA entry nih.gov | Approx. same levels as B/C capsids nih.gov | Yes nih.gov | Yes nih.gov |
| UL15 | Terminase complex component, ATPase activity asm.org | Yes nih.gov | Yes nih.gov | Different forms present nih.gov |
| UL17 | Capsid vertex specific component nih.gov | Not specified | Yes nih.gov | Yes nih.gov |
| UL25 | Capsid stabilization after packaging asm.org | Reduced levels nih.gov | Yes nih.gov | Yes nih.gov |
| UL32 | Required for DNA encapsidation nih.gov | Not specified | Not specified | Not specified |
| UL33 | Terminase complex component, interacts with UL28 asm.org | Not specified | Yes asm.org | Not specified |
Functional Mechanisms of Herpes Simplex Virus Protein Icp18.5 Ul28 in Viral Replication
Role in Viral DNA Cleavage
The replication of the HSV-1 genome results in the formation of long, head-to-tail concatemers of viral DNA within the nucleus of the host cell. asm.orgjst.go.jp Before this DNA can be packaged, it must be precisely cleaved into unit-length genomes. jst.go.jpnih.gov ICP18.5 (UL28) is absolutely required for this cleavage process. nih.govnih.gov Studies using UL28 deletion or temperature-sensitive mutants have consistently shown that in the absence of functional UL28, the cleavage of concatemeric viral DNA is blocked. nih.govnih.govnih.govnih.gov
ICP18.5 (UL28) does not act alone but is a core component of the herpesvirus terminase complex, which also includes the protein products of the UL15 and UL33 genes. nih.govnih.govjst.go.jp Within this complex, UL28 is thought to be involved in DNA recognition. nih.gov Specifically, the homolog of UL28 in cytomegalovirus (CMV), UL56, has been shown to bind DNA sequences required for the cleavage and packaging of viral DNA. nih.govnih.gov The entire three-protein complex (pUL15, pUL28, and pUL33) is presumed to be responsible for the endonuclease activity that cleaves the concatemeric DNA into genome-length molecules, preparing them for encapsidation. nih.gov The large subunit, pUL15, contains nuclease and ATPase domains, while pUL28 is necessary to mediate the interaction between pUL15 and pUL33, forming the functional terminase. nih.govnih.govasm.orgnih.gov
Essential Function in Viral DNA Encapsidation
The primary and most well-documented function of ICP18.5 (UL28) is its essential role in the encapsidation, or packaging, of the newly cleaved viral DNA into procapsids. nih.govnih.gov This process is a critical step in the viral life cycle, and failure at this stage results in a complete lack of infectious virus production. nih.gov ICP18.5 (UL28) is one of seven viral proteins identified as indispensable for successful DNA encapsidation; the others are the products of the UL6, UL15, UL17, UL25, UL32, and UL33 genes. nih.govasm.orgasm.org
Mutants with lesions in the UL28 gene are unable to package viral DNA, leading to the accumulation of DNA-less capsids (known as B capsids) in the nucleus. nih.govnih.govasm.org ICP18.5 (UL28) functions as part of the terminase motor that docks onto the portal protein (pUL6), which forms a unique vertex on the procapsid. nih.govasm.orgnih.gov This interaction is crucial for establishing a functional DNA-packaging complex at the portal, allowing the terminase to pump the viral genome into the capsid. nih.gov Evidence suggests that UL28 interacts directly with the portal protein UL6 and the large terminase subunit UL15, highlighting its role as a central scaffold protein within the packaging machinery. nih.govnih.govasm.org The association of the main terminase subunit, pUL15, with the capsid is dependent on the presence of UL28. asm.org
Table 1: Interaction Partners of ICP18.5 (UL28) in Viral Replication
| Interacting Protein | Gene | Function of Partner | Significance of Interaction |
|---|---|---|---|
| pUL15 | UL15 | Large terminase subunit with ATPase and nuclease activity. nih.govnih.gov | Forms the core terminase complex; UL28 is required for UL15 to associate with capsids. nih.govasm.orgnih.gov |
| pUL33 | UL33 | Terminase subunit. nih.gov | UL28 mediates the interaction between pUL15 and pUL33, stabilizing the terminase complex. nih.govasm.org |
| pUL6 | UL6 | Forms the portal vertex on the capsid through which DNA enters. asm.orgnih.gov | Essential for docking the terminase complex to the procapsid to initiate DNA packaging. nih.gov |
Involvement in Mature Capsid Formation and Maturation
The process of DNA packaging is tightly coupled to capsid maturation. jst.go.jpnih.gov An immature procapsid undergoes significant structural changes as the viral genome is pumped inside, resulting in a stable, more angular, mature C capsid. nih.gov ICP18.5 (UL28) is critical for this transition. nih.govnih.gov
In the absence of functional ICP18.5 (UL28), viral replication is halted at the point of capsid maturation. nih.govnih.gov Electron microscopy of cells infected with UL28 mutant viruses reveals a buildup of empty B capsids within the nucleus. nih.govnih.gov These capsids have failed to package DNA and therefore cannot mature into the infectious, DNA-filled C capsids. jst.go.jp Therefore, the role of ICP18.5 (UL28) in DNA cleavage and encapsidation is a prerequisite for the formation of mature capsids. nih.gov The protein itself, along with the 81-kDa form of pUL15, appears to be only transiently associated with the capsid during the packaging process, being present on B capsids but largely absent from mature C capsids. asm.org
Contribution to Virion Assembly Processes
Virion assembly is a multi-step process, and the function of ICP18.5 (UL28) is an early and essential part of the nuclear phase of this pathway. nih.gov Its primary contribution is as a core component of the terminase complex, which is fundamental to the assembly of a mature, DNA-containing nucleocapsid. nih.govnih.govasm.org
Table 2: Phenotypes of Herpes Simplex Virus UL28 Mutants
| Mutant Type | Key Phenotype | Consequence |
|---|---|---|
| Null/Deletion Mutants | Defective in cleavage of concatemeric DNA. nih.govnih.gov | Viral genomes remain as long concatemers and are not processed into unit lengths. |
| Defective in viral DNA encapsidation. nih.govasm.org | Accumulation of empty "B" capsids in the nucleus; no DNA-filled "C" capsids are formed. | |
| Failure to produce infectious virus. nih.gov | Replication cycle is halted, leading to non-viable progeny. | |
| Temperature-Sensitive Mutants | Halt in DNA cleavage and encapsidation at non-permissive temperatures. nih.govasm.org | Confirms the essential role of the protein in these specific steps of replication. |
Potential Role in Nuclear Egress of Nucleocapsids
While ICP18.5 (UL28) does not have a demonstrated direct role in the transport of nucleocapsids out of the nucleus, its function is a prerequisite for this process. The nuclear egress of herpesvirus capsids is a complex event where mature, DNA-filled C capsids bud through the inner nuclear membrane into the perinuclear space. nih.govnih.gov This process requires the formation of a stable, DNA-containing capsid, as only these are competent for egress. asm.org
Proteins such as pUL25, another packaging protein, are required to stabilize the newly filled capsid and are thought to trigger its subsequent nuclear egress. asm.org Since UL28 mutants fail to produce DNA-filled capsids, the downstream events of capsid stabilization and nuclear egress cannot occur. nih.govnih.gov Therefore, the potential role of ICP18.5 (UL28) in nuclear egress is indirect but essential; by enabling the formation of a mature C capsid, it provides the necessary substrate for the nuclear egress machinery, which includes the nuclear egress complex (NEC) composed of pUL31 and pUL34. asm.orgnih.gov
Interplay with Viral DNA Replication Compartments
During infection, HSV-1 DNA synthesis occurs in distinct globular structures within the nucleus known as replication compartments. nih.govnih.gov These sites concentrate the viral replication machinery, including the seven essential viral replication proteins like the single-stranded DNA-binding protein ICP8. nih.govnih.gov It is believed that viral DNA packaging also occurs in or near these compartments, where both the DNA substrate (concatemers) and newly assembled procapsids are located. nih.gov
ICP18.5 (UL28) and its binding partner pUL15 are translocated into the nucleus, the site of capsid assembly and DNA packaging. nih.govasm.org While UL28 expressed alone remains in the cytoplasm, its co-expression with UL15 facilitates its transport into the nucleus, suggesting they are imported as a complex. nih.govasm.org Studies have shown that at early times post-infection, viral capsids colocalize with ICP8 within these replication compartments. nih.gov This suggests that the terminase complex, including ICP18.5 (UL28), is active within these domains, linking the process of DNA replication directly to DNA cleavage and packaging. nih.gov The terminase complex likely finds its procapsid and DNA substrates concentrated within these specialized nuclear microenvironments.
Molecular Interactions of Herpes Simplex Virus Protein Icp18.5 Ul28 with Viral and Host Factors
Interactions with Other Essential Viral Encapsidation Proteins (e.g., UL6, UL15, UL25, UL32, UL33)
The function of UL28 is intricately linked to its ability to form complexes with other viral proteins required for DNA encapsidation. These interactions are fundamental to the assembly and function of the DNA packaging machinery.
UL15 and UL33: UL28 forms a core heterotrimeric complex with the viral proteins UL15 and UL33, which is widely recognized as the viral terminase. nih.govnih.gov This complex is a key component of the molecular motor that drives the viral genome into the procapsid. nih.govnih.gov Crucially, UL28 acts as a scaffold protein within this complex, mediating the interaction between UL15 and UL33. nih.gov In the absence of UL28, UL15 and UL33 fail to interact, highlighting the central role of UL28 in the assembly of the terminase. nih.gov The C-terminus of UL28 has been identified as a critical region for these interactions. nih.gov
UL6: UL28 also interacts with the UL6 portal protein. nih.govnih.gov The UL6 protein forms a dodecameric ring at a single vertex of the icosahedral capsid, creating the channel through which the viral DNA enters. The interaction between UL28 and UL6 is vital for localizing the terminase complex to the portal, thereby ensuring the correct site of DNA entry into the capsid. nih.govnih.gov This interaction is also one of the mechanisms responsible for the nuclear localization of UL28; while UL28 expressed alone is found in the cytoplasm, its co-expression with UL6 leads to its transport into the nucleus. nih.gov
Formation of Multiprotein Complexes Critical for DNA Processing
The interactions of UL28 are central to the formation of a large, multiprotein complex essential for the processing of newly replicated viral DNA. This complex, often referred to as the terminase complex, is responsible for recognizing, cleaving, and packaging the viral genome.
The core of this complex is the UL15-UL28-UL33 heterotrimer. nih.gov This terminase complex functions to recognize specific packaging signals (pac sequences) on the concatemeric viral DNA. nih.gov Following recognition, the complex introduces a nick to create a free end, which is then threaded through the UL6 portal into the empty procapsid. Once a genome-length unit of DNA is packaged, the terminase complex performs a second cleavage to release the mature genome from the concatemer. The formation of this complex is a prerequisite for these critical steps in the viral life cycle.
Association with Host Cellular Proteins and Machinery
While the interactions of UL28 with viral proteins are well-documented, its association with host cellular proteins is an area of ongoing research with limited specific findings to date. Viruses often co-opt host cellular machinery to facilitate their replication. However, specific host protein partners that directly bind to UL28 and play a role in its function have not been definitively identified in the available scientific literature. Proteomic studies of HSV-1 infected cells have identified numerous host proteins that are altered upon infection, but direct interactions with UL28 have not been a primary focus of these broad-scale analyses. frontiersin.orgmdpi.com
Functional Consequences of Protein-Protein Interactions
The protein-protein interactions involving UL28 have profound functional consequences for the Herpes Simplex Virus life cycle.
Nuclear Localization: The interaction of UL28 with UL15 is critical for the proper subcellular localization of UL28. When expressed alone, UL28 remains in the cytoplasm. However, upon co-expression with UL15, it is efficiently translocated to the nucleus, the site of viral DNA replication and capsid assembly. nih.gov This relocalization is essential for UL28 to participate in the encapsidation process.
Terminase Complex Assembly and Function: The scaffolding role of UL28 in bringing together UL15 and UL33 is fundamental to the formation of a functional terminase complex. nih.gov Without this complex, the cleavage of viral DNA concatemers and their packaging into capsids are completely abrogated. nih.gov This leads to the accumulation of empty, DNA-less capsids in the nucleus of infected cells and a failure to produce infectious progeny. nih.gov
Docking to the Capsid: The interaction between the UL28-containing terminase complex and the UL6 portal protein is the crucial step that links the DNA processing machinery to the procapsid. This ensures that the powerful motor function of the terminase is physically coupled to the entry gate of the capsid, allowing for the efficient and directional translocation of the viral genome. nih.govnih.gov
Compound Names Mentioned
| Compound Name |
| Herpes Simplex Virus Protein ICP18.5 (UL28) |
| UL6 |
| UL15 |
| UL25 |
| UL32 |
| UL33 |
Interactive Data Table: Key Interactions of ICP18.5 (UL28)
| Interacting Protein | Type of Interaction | Functional Consequence |
| UL15 | Direct, Forms core of terminase complex | Essential for terminase activity (DNA cleavage and packaging), facilitates nuclear localization of UL28. |
| UL33 | Direct, Forms core of terminase complex | Essential for terminase activity, interaction is mediated by UL28. |
| UL6 | Direct, Portal protein | Docks the terminase complex to the capsid portal for DNA entry. |
| UL25 | Indirect/Co-dependent | Required for DNA encapsidation; stabilizes packaged DNA. Direct interaction with UL28 not well-defined. |
| UL32 | Indirect/Co-dependent | Required for efficient DNA encapsidation; may play a role in capsid localization. Direct interaction with UL28 not well-defined. |
Impact of Herpes Simplex Virus Protein Icp18.5 Ul28 on Host Cell Processes and Viral Pathogenesis
Modulation of Host Cellular Metabolism During Infection
Upon infection, HSV-1 extensively reprograms the host cell's metabolic landscape to fuel the high demand for energy and molecular building blocks required for viral replication. nih.govplos.org This metabolic hijacking is a hallmark of the infection process, ensuring a steady supply of resources for the synthesis of viral DNA, proteins, and lipids. Although viruses like HSV-1 encode some of their own metabolic enzymes, they rely predominantly on the host's metabolic capabilities. plos.orgprinceton.edu
Research using mass spectrometry has revealed that HSV-1 infection triggers distinct and robust metabolic changes. A primary alteration is the redirection of central carbon metabolism. plos.org The virus increases anapleurotic influx into the citric acid (TCA) cycle via the enzyme pyruvate carboxylase. plos.orguni.lu This process, however, is not primarily for energy production but to feed biosynthetic pathways, particularly for pyrimidine nucleotide synthesis, which is essential for the massive replication of the viral DNA genome. plos.orguni.lu Studies have shown that while TCA cycle intermediates may drop, the efflux from the cycle towards nucleotide precursors like aspartate is prioritized. plos.org
| Metabolic Pathway | Effect of HSV-1 Infection | Primary Purpose |
|---|---|---|
| Central Carbon Metabolism | Increased anapleurotic influx into the TCA cycle | Provide precursors for nucleotide synthesis |
| Nucleotide Synthesis | Upregulated, particularly pyrimidine biosynthesis | Supply building blocks for viral DNA replication |
| Glycolysis | Increased to provide a quick source of energy | Fuel biosynthetic processes |
| Amino Acid Metabolism | Altered to support viral protein synthesis | Supply building blocks for viral proteins |
Influence on Host Gene Expression and Protein Synthesis
A critical strategy for successful viral replication is the suppression of host gene expression and protein synthesis, a phenomenon known as host shutoff. This process eliminates competition for the cellular machinery, freeing up ribosomes, polymerases, and other factors for the exclusive use of the virus. youtube.com HSV-1 employs a multi-pronged approach to achieve this, primarily mediated by other viral proteins, not UL28.
The most prominent effector of host shutoff is the virion host shutoff (vhs) protein, encoded by the UL41 gene. wikipedia.org The vhs protein is an RNase that is delivered into the cell within the viral tegument and broadly degrades both host and viral mRNAs. nih.govnih.gov This action rapidly reduces competition from cellular transcripts. nih.gov
In addition to mRNA degradation, HSV-1 actively commandeers the host's transcriptional apparatus. The viral immediate-early protein ICP4 plays a crucial role in redirecting the host's RNA Polymerase II (Pol II) from cellular genes to the viral genome. nih.govelifesciences.org Studies have shown that ICP4 is required for the depletion of Pol II from host gene promoters, effectively halting the transcription of host mRNAs. elifesciences.org Other viral proteins, such as ICP27, are also involved in disrupting host protein synthesis and facilitating the export of viral mRNAs from the nucleus. wikipedia.orgnih.gov
The function of UL28/ICP18.5 occurs late in the infectious cycle, long after this comprehensive takeover of the host's synthetic machinery is complete. Its role in packaging viral DNA is entirely dependent on the successful prior expression of viral genes and replication of the viral genome, processes made possible by the host shutoff mediated by proteins like vhs and ICP4. Therefore, UL28 does not directly influence host gene expression but rather acts on the products generated after the host's machinery has been fully repurposed for viral production.
| Viral Protein | Gene | Function in Host Shutoff |
|---|---|---|
| vhs | UL41 | Degrades host and viral mRNAs to reduce translational competition. nih.gov |
| ICP4 | RS1 | Redirects RNA Polymerase II from host promoters to the viral genome. elifesciences.org |
| ICP27 | UL54 | Contributes to the disruption of host protein synthesis and promotes viral mRNA export. wikipedia.orgnih.gov |
Contribution to Viral Spread and Infectivity
The primary and essential function of the UL28 protein is its role as a core component of the viral terminase complex, which is indispensable for producing infectious viral progeny. nih.govpitt.edu Without a functional UL28 protein, the viral replication cycle is aborted at the final stage of virion assembly, completely preventing viral spread.
During HSV-1 replication, the viral DNA is synthesized as a long, branched concatemer, containing multiple copies of the genome linked end-to-end. nih.gov To create an infectious virus, a single genome-length unit of this DNA must be precisely cleaved and packaged into a pre-formed, empty viral capsid (procapsid). This critical task is performed by the terminase complex, which in HSV-1 is understood to be composed of the proteins UL15, UL28, and UL33. nih.govpitt.edu UL28 is an integral component of this complex, and its interaction with UL15 and UL33 is necessary for terminase function. nih.gov
Studies using UL28-deficient mutant viruses unequivocally demonstrate its essential nature. In cells infected with these mutants, viral DNA replication and capsid assembly proceed, but the packaging process fails. nih.gov This results in the accumulation of empty, DNA-less capsids within the nucleus and a complete failure to produce any infectious virions. nih.gov This indicates that UL28 is absolutely required for the cleavage of concatemeric DNA and its insertion into the capsid. nih.gov While UL28 is found associated with immature B capsids, it is lost during the DNA packaging reaction and is not a component of the final, mature virion. nih.gov
Therefore, the contribution of UL28 to viral infectivity and spread is fundamental. It enables the creation of genome-containing nucleocapsids, which are the precursors to infectious virions. By ensuring the correct packaging of the viral genome, UL28 is directly responsible for the viability of progeny viruses and, consequently, for the cell-to-cell spread of the infection.
| Terminase Component | Function |
|---|---|
| UL15 | The large terminase subunit, believed to possess nuclease and ATPase activity for DNA cleavage and translocation. nih.gov |
| UL28 (ICP18.5) | A core subunit essential for complex assembly and function; required for DNA cleavage and packaging. nih.govpitt.edu |
| UL33 | A core subunit required for complex assembly and function; interacts with UL15 and UL28. nih.gov |
Implications for Viral Tropism
Viral tropism refers to the ability of a virus to infect and replicate within a specific range of host cells or tissues. For HSV-1, the tropism is broad but typically involves epithelial cells for lytic infection and neurons for establishing latency. youtube.com The determinants of tropism are complex but are primarily dictated by factors at the initial stages of infection, particularly the presence of specific cell surface receptors required for viral entry. wikipedia.org
HSV-1 entry is mediated by viral glycoproteins on its envelope binding to host cell receptors such as nectin-1 and herpesvirus entry mediator (HVEM). wikipedia.org The presence or absence of these receptors on a cell surface is a primary determinant of whether the virus can successfully enter and initiate infection.
The function of the UL28 protein, as part of the DNA packaging machinery, occurs late in the replication cycle, well after the virus has entered the cell. nih.gov The terminase complex is part of the core, conserved replication machinery of herpesviruses. nih.govnih.gov Its function is essential for producing infectious virus in any cell that is permissive to replication.
Consequently, UL28 is not considered a determinant of viral tropism. Instead, its function is a prerequisite for a productive infection. A cell must not only allow viral entry but also provide the necessary environment and factors for the entire replication cascade, including the final DNA packaging step mediated by UL28 and its partners. Therefore, the role of UL28 is not in defining which cells the virus can infect (tropism), but rather in determining whether an infection in a permissive cell can successfully produce progeny, which is a measure of infectivity.
Advanced Methodologies for Characterizing Herpes Simplex Virus Protein Icp18.5 Ul28
Genetic Mutagenesis and Complementation Assays for Functional Analysis
Genetic mutagenesis is a cornerstone technique for elucidating the functional domains of proteins like UL28. By introducing specific mutations into the UL28 gene, researchers can observe the resulting effects on viral replication and protein function.
Linker Insertion and Nonsense Mutagenesis: To map the functional regions of UL28, a series of mutants have been constructed using linker insertion and nonsense mutations. nih.govnih.gov In these studies, short DNA sequences (linkers) or stop codons are introduced at various points within the UL28 open reading frame. Analysis of these mutants has revealed that insertions in two specific regions of the protein, one between amino acids 200 and 400 and another between amino acids 600 and 740, block the cleavage and packaging of viral DNA. nih.govnih.gov Conversely, insertions in the N-terminal region or between amino acids 400 and 600 did not significantly impact virus replication. nih.govnih.gov This systematic approach allows for the identification of domains essential for the protein's role in the viral life cycle.
Deletion Mutagenesis: The creation of UL28 deletion mutants, such as gCB and gC delta 7B, which have significant portions of the UL28 gene removed, has definitively shown that UL28 is essential for the cleavage and encapsidation of viral DNA. nih.gov These mutants are capable of synthesizing viral DNA but cannot produce infectious virus particles in non-complementing cells. nih.gov
Complementation Assays: Complementation assays are crucial for studying essential genes like UL28. Since null mutants cannot replicate in normal cell lines, they are propagated in specially engineered complementing cell lines that express the missing protein. For UL28 mutants, the CV28 cell line, an African green monkey kidney (Vero) cell line transformed with the UL28 gene, is utilized. nih.govnih.gov This allows for the production of mutant virus stocks that can then be used to infect non-complementing cells to study the specific function of the gene. Furthermore, genetic complementation assays have been instrumental in understanding the interactions between UL28 and other proteins. For instance, the isolation of a revertant virus with a second-site mutation in the UL15 gene that suppressed a lethal UL28 mutation provided direct genetic evidence of the essential interaction between these two proteins for DNA cleavage and packaging. nih.govnih.gov
Table 1: Genetic Mutagenesis Studies of HSV-1 UL28
| Mutation Type | Methodology | Key Findings | References |
|---|---|---|---|
| Linker Insertion Mutagenesis | Insertion of a 12-base oligonucleotide with a BglII restriction site into various locations of the UL28 gene. | Identified two essential regions for DNA cleavage and packaging (amino acids 200-400 and 600-740). C-terminal insertions interfered with UL33 interaction. | nih.govnih.gov |
| Deletion Mutagenesis | Creation of mutants (gCB, gC delta 7B) with large deletions in the UL28 gene. | Confirmed that UL28 is essential for cleavage and encapsidation of viral DNA but not for the expression of viral glycoproteins on the cell surface. | nih.gov |
| Complementation Assay | Propagation of UL28 null mutants in UL28-expressing cell lines (e.g., CV28). | Enabled the study of lethal UL28 mutations and their effects on the viral life cycle. | nih.govnih.gov |
| Intergenic Suppressor Mutation | Isolation and sequencing of a revertant virus that overcame a lethal UL28 mutation. | Revealed a second-site mutation in the UL15 gene, providing genetic evidence of the UL15-UL28 interaction. | nih.govnih.gov |
Biochemical Approaches for Protein-Protein and Protein-DNA Interaction Studies (e.g., Co-immunoprecipitation, Immunoblotting)
Biochemical methods are vital for identifying the molecular partners of UL28 and understanding how these interactions contribute to the formation of functional viral complexes.
Co-immunoprecipitation (Co-IP): Co-immunoprecipitation is a powerful technique used to study protein-protein interactions in the context of the cell. This method has been extensively used to demonstrate that UL28 is a central component of the viral terminase complex, interacting directly with the UL15 and UL33 proteins. nih.govasm.org In these experiments, an antibody specific to one protein (e.g., UL28) is used to pull it out of a cell lysate, and any interacting proteins are pulled down with it. The presence of these interacting proteins is then detected by immunoblotting. Studies have shown that while UL28 can be co-immunoprecipitated with UL15 and UL33 individually, the interaction between UL15 and UL33 is dependent on the presence of UL28. nih.gov This indicates that UL28 acts as a bridge, mediating the assembly of the terminase complex. nih.gov
Immunoblotting (Western Blotting): Immunoblotting is used in conjunction with Co-IP to detect the proteins that have been pulled down. It is also used to confirm the expression of proteins in cells infected with mutant viruses or in transfected cells. For example, immunoblotting was used to show that while UL28 mutants with C-terminal insertions failed to interact with UL33, their interaction with UL15 was still present, albeit reduced. nih.gov This technique has also been used to verify the expression of mutant pUL6 proteins in studies investigating the interaction between the portal protein and the terminase complex. openrepository.com
Protein-DNA Interaction Studies: The UL28 protein has been shown to bind to specific DNA sequences within the viral genome that are required for cleavage and packaging. nih.gov This function is conserved among herpesviruses, with the human cytomegalovirus (HCMV) homolog of UL28, UL56, also exhibiting this DNA-binding activity. nih.gov These interactions are fundamental for the recognition of the viral genome and the initiation of the packaging process.
Table 2: Biochemical Interaction Studies of HSV-1 UL28
| Technique | Interacting Partners | Key Findings | References |
|---|---|---|---|
| Co-immunoprecipitation | UL15, UL33 | UL28 interacts directly with UL15 and UL33. The UL15-UL33 interaction is mediated by UL28. | nih.govnih.govasm.org |
| Immunoblotting | UL15, UL33 | Confirmed the presence of interacting proteins in Co-IP experiments and the expression levels of proteins in mutant virus-infected cells. | nih.govopenrepository.com |
| DNA Binding Assays | HSV-1 DNA packaging signals | UL28 binds to specific DNA sequences required for genome cleavage and packaging. | nih.gov |
Advanced Imaging Techniques (e.g., Electron Microscopy, Immunofluorescence) for Subcellular Localization and Structural Analysis
Advanced imaging techniques provide visual evidence of where UL28 is located within the infected cell and how it contributes to the structural assembly of the virus.
Electron Microscopy (EM): Transmission electron microscopy has been instrumental in visualizing the consequences of UL28 mutations. In cells infected with UL28 deletion mutants, EM reveals the accumulation of abortive B-capsids, which are angularized capsids that contain scaffolding proteins but no DNA. nih.govopenrepository.com This demonstrates the critical role of UL28 in the DNA packaging process that follows capsid assembly. Cryo-electron microscopy (cryoEM) has provided high-resolution 3D images of the HSV-1 virion, allowing for the mapping of the virus's structure and offering insights into how various protein components, including those of the terminase complex, are organized. openrepository.com
Immunofluorescence: Immunofluorescence assays (IFA) are used to determine the subcellular localization of proteins. Studies using IFA have shown that UL28 accumulates within the nuclei of infected cells. nih.gov However, when expressed alone, UL28 remains in the cytoplasm. Its nuclear entry is dependent on its interaction with other viral proteins, such as UL15, which has a nuclear localization signal. nih.gov Co-expression of UL15 and UL28 results in the transport of UL28 into the nucleus. This technique has also been used to show that mutations in the C-terminus of UL33 that abolish its interaction with UL28 also prevent its co-localization with UL28 in the nucleus. asm.org
Table 3: Imaging Studies of HSV-1 UL28
| Technique | Focus of Study | Key Findings | References |
|---|---|---|---|
| Electron Microscopy | Analysis of cells infected with UL28 deletion mutants. | Revealed the accumulation of DNA-less B-capsids, confirming UL28's role in DNA encapsidation. | nih.govopenrepository.com |
| Immunofluorescence | Subcellular localization of UL28. | UL28 localizes to the nucleus in infected cells, and its nuclear import is dependent on interaction with other viral proteins like UL15. | nih.govasm.org |
Proteomic Analysis of Viral and Host Protein Complexes
Proteomics offers a global view of the protein interactions involving UL28 and the composition of the viral and host protein complexes it is a part of.
Mass Spectrometry (MS): Mass spectrometry-based proteomics has become a powerful tool for identifying the components of protein complexes. Tandem affinity purification (TAP) followed by MS has been used to isolate and identify the subunits of the HSV-1 terminase complex. In these experiments, a tag is fused to UL28, allowing for its purification along with its interacting partners. This approach has confirmed that the terminase complex is composed of the UL15, UL28, and UL33 proteins. nih.gov Furthermore, proteomic analysis of purified viral capsids has helped to identify the proteins associated with different capsid forms (A, B, and C capsids), providing insights into the dynamics of protein association and dissociation during the maturation process. openrepository.com
High-Throughput Proteomic Approaches: More advanced proteomic strategies, such as those combining bio-orthogonal labeling with cross-linking mass spectrometry (XL-MS), are being developed to map virus-host protein-protein interactions in situ. These methods provide a comprehensive interactome of viral proteins like UL28, revealing a network of interactions with both viral and host cell proteins. This global perspective is crucial for understanding how the virus manipulates the host cell environment to its advantage.
Table 4: Proteomic Studies Involving HSV-1 UL28
| Technique | Complex Analyzed | Key Findings | References |
|---|---|---|---|
| Tandem Affinity Purification (TAP) with Mass Spectrometry | Terminase Complex | Confirmed that the terminase complex consists of UL15, UL28, and UL33. Revealed that the C-terminus of UL28 is required for interaction with UL15 and UL33. | nih.gov |
| Proteomics of Viral Capsids | A, B, and C capsids | Identified the protein composition of different capsid types, showing the transient association of terminase components with capsids during DNA packaging. | openrepository.com |
Strategic Implications of Herpes Simplex Virus Protein Icp18.5 Ul28 for Antiviral Development
ICP18.5 (UL28) as a Potential Antiviral Target
The protein ICP18.5 (UL28) is indispensable for the production of infectious Herpes Simplex Virus particles. nih.gov Encoded by the UL28 gene, this protein is a key component of the viral machinery responsible for processing the newly replicated viral DNA. nih.gov Research has unequivocally demonstrated that the absence or inactivation of UL28 leads to a complete halt in the viral replication cycle at the stage of DNA cleavage and encapsidation. nih.govnih.gov Viral mutants with deletions in the UL28 gene, while capable of synthesizing viral DNA, are unable to form plaques or produce infectious virions in non-complementing cell lines. nih.gov
The essentiality of ICP18.5 is underscored by its highly conserved nature among herpesviruses, suggesting a fundamental role that is not easily compensated for by other viral or host proteins. nih.gov This dependency makes ICP18.5 an attractive target for antiviral drug development. Unlike some viral components that may be redundant or have functions that can be partially fulfilled by host cell mechanisms, the role of ICP18.5 in DNA packaging is absolute. nih.govnih.gov Therefore, inhibitors specifically designed to block the function of ICP18.5 would be expected to have a potent antiviral effect.
The strategic advantage of targeting ICP18.5 lies in its specific involvement in a late-stage event of the viral life cycle. This offers a different point of intervention compared to many existing antiviral drugs that target earlier stages such as DNA replication. nih.gov By focusing on the unique and essential role of ICP18.5, it is possible to develop antivirals with a novel mechanism of action, which could be particularly valuable in combating drug-resistant strains of HSV.
Mechanism-Based Antiviral Approaches Targeting DNA Cleavage and Encapsidation
The process of viral DNA cleavage and encapsidation is a complex and highly orchestrated event that involves the coordinated action of several viral proteins, with ICP18.5 playing a central role. nih.gov Mechanism-based antiviral strategies targeting this process aim to disrupt the specific molecular interactions and enzymatic activities essential for the successful packaging of the viral genome.
One of the key mechanisms involving ICP18.5 is its interaction with other viral proteins, notably UL15 and UL33, to form a terminase complex. nih.gov This complex is believed to be responsible for recognizing specific signals on the concatemeric viral DNA, cleaving it into genome-length units, and translocating it into pre-formed capsids. nih.gov Therefore, a primary antiviral approach is the development of small molecules that can inhibit the formation of this essential terminase complex. Such inhibitors could act by binding to the interaction surfaces of ICP18.5, UL15, or UL33, thereby preventing their assembly into a functional unit.
Another mechanism-based approach involves targeting the putative enzymatic activity of the terminase complex. While the precise catalytic mechanism is still under investigation, it is known that the complex possesses nuclease activity to cleave the viral DNA. nih.gov Designing inhibitors that block the active site of this nuclease function would directly prevent the generation of genomic units, thus halting the packaging process.
Furthermore, studies have shown that the proper localization of ICP18.5 to the nucleus, where DNA encapsidation occurs, is dependent on its interaction with UL15. nih.gov When expressed alone, ICP18.5 remains in the cytoplasm, but co-expression with UL15 facilitates its nuclear import. nih.gov This dependency presents another avenue for antiviral intervention. Compounds that specifically disrupt the UL15-ICP18.5 interaction could prevent the nuclear accumulation of ICP18.5, effectively sequestering it from its site of action and thereby inhibiting viral replication.
Considerations for Rational Design of Antiviral Compounds
The rational design of antiviral compounds targeting ICP18.5 requires a detailed understanding of its structure, function, and interactions with other molecules. A key consideration is the identification of specific domains or "hotspots" on the protein surface that are critical for its function and are amenable to drug binding.
Structural and Functional Insights: High-resolution structural information of ICP18.5, both alone and in complex with its binding partners like UL15, is paramount. While complete structures are still being elucidated, computational modeling and biochemical data can guide the identification of potential druggable pockets. For instance, the regions of ICP18.5 that have been shown to be essential for the interaction with UL15 are prime targets for the design of competitive inhibitors. nih.gov
Targeting Protein-Protein Interactions: As the function of ICP18.5 is critically dependent on its interaction with other viral proteins to form the terminase complex, disrupting these protein-protein interactions (PPIs) is a viable strategy. The design of peptidomimetics or small molecules that mimic the binding interface of one of the partner proteins could effectively block complex formation.
Bioavailability and Cellular Permeability: For an antiviral compound to be effective, it must be able to reach its target within the infected cell. Therefore, considerations of bioavailability, cell permeability, and metabolic stability are crucial during the design process. nih.gov Modifying lead compounds to enhance these pharmacokinetic properties is a standard part of drug development. nih.gov For example, natural product scaffolds like limonene (B3431351) have been modified to improve their antiviral activity and pharmacokinetic profiles against other HSV proteins, a strategy that could potentially be applied to ICP18.5 inhibitors. nih.gov
Specificity and Off-Target Effects: A critical aspect of rational drug design is to ensure that the antiviral compound is highly specific for the viral target and has minimal off-target effects on host cell proteins. nih.gov This minimizes potential cytotoxicity and side effects. Comparative structural analysis between ICP18.5 and host proteins can help in designing compounds that selectively bind to the viral protein.
Emerging Concepts and Future Research Directions on Herpes Simplex Virus Protein Icp18.5 Ul28
Elucidation of Atomic-Level Structures and Conformational Dynamics
A fundamental understanding of a protein's function is rooted in its three-dimensional structure. For years, the precise architecture of the HSV terminase complex, and specifically the ICP18.5 (UL28) subunit within it, remained elusive. However, recent breakthroughs in cryogenic electron microscopy (cryo-EM) have provided unprecedented insight.
Recent research has successfully determined the atomic structures of a herpesvirus hexameric terminase complex, composed of the pUL15, pUL28, and pUL33 subunits, in both its apo (unbound) and ADP•BeF3-bound (ATP-analogue bound) states. nih.gov These structures reveal a large assembly with an external diameter of approximately 225 Å. nih.gov Within this complex, pUL28 and pUL33 are positioned as "regulator/fixer" proteins, suggesting a role beyond simple structural support, possibly in modulating the ATPase and nuclease activities of the pUL15 subunit. nih.gov
Despite these advances, the high-resolution structure of ICP18.5 (UL28) in isolation or the dynamic changes it undergoes during the DNA packaging process are not fully understood. Future research must focus on capturing the terminase complex in various functional states—for instance, bound to DNA or interacting with the capsid portal protein (pUL6). This will allow for a detailed analysis of the conformational dynamics that drive DNA translocation and cleavage. Computational techniques, such as all-atom molecular dynamics (MD) simulations, can complement structural data to model these dynamic motions and predict how interactions with other viral proteins, DNA, and ATP hydrolysis trigger structural rearrangements. nih.govasm.org
| Component | Methodology | Key Findings | PDB/EMDB Accession | Reference |
|---|---|---|---|---|
| Hexameric Terminase Complex (pUL15/pUL28/pUL33) | Cryo-Electron Microscopy (Cryo-EM) | Revealed a hexameric ring architecture with pUL28 and pUL33 acting as regulatory components of the pUL15 ATPase. | EMD-30102, EMD-30104, EMD-30090, etc. | nih.gov |
| pUL15 Nuclease Domain | X-ray Crystallography | Showed a fold resembling RNase H, with a distinct active site. Docking analysis suggested significant conformational changes upon DNA binding. | Not specified in abstract. | nih.govasm.orgnih.govresearchgate.net |
Deeper Understanding of Host Factor Exploitation by ICP18.5 (UL28)
Viruses are obligate intracellular parasites that extensively hijack host cellular machinery to complete their replication cycle. While the interactions of ICP18.5 (UL28) with its viral partners in the terminase complex (pUL15 and pUL33) and the portal (pUL6) are well-documented, its engagement with host cell proteins is a largely unexplored frontier. nih.govnih.gov Identifying these interactions is crucial for understanding how the virus integrates its DNA packaging process with cellular pathways.
Future research should prioritize the unbiased, large-scale screening for host interacting partners of ICP18.5. Techniques such as affinity purification coupled with mass spectrometry (AP-MS) and proximity-dependent labeling (e.g., BioID) are powerful tools for this purpose. embopress.orgmdpi.com These methods can identify both stable and transient interactions within the context of an infected cell. For example, in Human Cytomegalovirus (HCMV), a related herpesvirus, the homologous protein pUL29/28 has been shown to interact with the host NuRD complex, which contains histone deacetylases (HDACs). nih.govresearchgate.net This suggests a potential link between the viral replication machinery and host chromatin remodeling or transcriptional regulation machinery. It is plausible that HSV-1 ICP18.5 engages in similar interactions to create a favorable environment for viral DNA processing. Once candidate host factors are identified, their functional relevance can be validated through genetic knockdowns (siRNA/CRISPR) and biochemical assays.
| Interacting Protein | Type | Function/Proposed Role in Interaction | Reference |
|---|---|---|---|
| pUL15 | Viral (Terminase Subunit) | Forms the core terminase complex; provides ATPase and nuclease activity. | nih.govnih.gov |
| pUL33 | Viral (Terminase Subunit) | Stabilizes the terminase complex and enhances the interaction between pUL15 and pUL28. | nih.govnih.gov |
| pUL6 | Viral (Portal Protein) | The terminase complex docks onto the portal at a unique vertex of the capsid to package DNA. | nih.gov |
| NuRD Complex Components (e.g., HDACs) | Host (Hypothesized) | Potential interaction, by analogy to HCMV, to modulate the host chromatin environment. This remains to be investigated for HSV-1. | nih.govresearchgate.net |
Unraveling Regulatory Networks Involving ICP18.5 (UL28) in Latency and Reactivation
A defining feature of HSV is its ability to establish lifelong latent infections in neurons, during which lytic gene expression is silenced. nih.govyoutube.com Reactivation from latency, often triggered by stress, leads to recurrent disease. youtube.com ICP18.5 (UL28) is an essential late gene product, meaning its expression is characteristic of a productive, lytic infection. nih.gov Its role, if any, during the latency-reactivation cycle is poorly understood and represents a critical knowledge gap.
While ICP18.5 is not expected to be actively expressed during latency, the regulation of its gene promoter is a key checkpoint in the switch from a latent to a lytic state. Future research should investigate the epigenetic mechanisms that silence the UL28 gene during latency. Chromatin immunoprecipitation (ChIP) assays can be used to analyze histone modifications at the UL28 promoter in latently infected neurons, comparing the repressive marks present during latency with the activating marks that appear upon reactivation stimuli. nih.gov It is known that the latency-associated transcripts (LATs) play a role in maintaining latency, partly through epigenetic regulation of the viral genome. nih.gov Investigating whether LATs directly or indirectly influence the chromatin state of the UL28 promoter could reveal a novel layer of viral regulation. Understanding how the virus maintains tight control over this essential late gene, preventing its expression during latency while ensuring its rapid production upon reactivation, is key to deciphering the molecular control of the viral lifecycle. youtube.com
Development of Novel Research Tools for Functional Dissection
Advancing our knowledge of ICP18.5 (UL28) function is intrinsically linked to the development and application of sophisticated research tools. A multi-faceted approach, combining genetics, biochemistry, and advanced imaging, is required for a comprehensive functional dissection of this protein.
Future studies can build upon established and emerging technologies to probe ICP18.5 function with greater precision. The generation of mutant viruses using bacterial artificial chromosome (BAC) technology allows for the targeted manipulation of the UL28 gene in the context of the full viral genome. nih.gov This can be combined with techniques like linker-scanning mutagenesis, which has been successfully used to map functional domains within viral promoters and could be adapted to map protein-protein interaction domains within the ICP18.5 coding sequence. nih.govnih.gov To visualize the dynamics of the protein during infection, developing replication-competent viruses that express a fluorescently-tagged version of ICP18.5 would enable live-cell imaging studies, tracking its movement to and function within viral replication compartments in the nucleus.
| Research Tool/Technique | Application for ICP18.5 (UL28) Research | Reference |
|---|---|---|
| Cryo-EM / Cryo-ET | Solving high-resolution structures of the terminase complex in different functional states; visualizing the complex docked on the capsid portal. | nih.govnih.gov |
| Affinity Purification-Mass Spectrometry (AP-MS) | Unbiased identification of both viral and host protein interaction partners. | embopress.orgmdpi.com |
| Proximity-Dependent Labeling (e.g., BioID) | Identifying transient and proximal protein interactors in a live-cell context. | embopress.org |
| Bacterial Artificial Chromosome (BAC) Mutagenesis | Generating recombinant HSV with specific mutations (e.g., point mutations, deletions) in the UL28 gene to assess functional consequences during infection. | nih.gov |
| Linker-Scanning Mutagenesis | Systematically mapping functional domains within the ICP18.5 protein required for its interactions and activity. | nih.govnih.gov |
| Chromatin Immunoprecipitation (ChIP) | Analyzing the epigenetic state (histone modifications) of the UL28 gene promoter during lytic and latent infection. | nih.gov |
Q & A
Q. Methodological Insight :
- Electron microscopy identified empty capsids in ICP18.5-deficient mutants .
- Southern blotting confirmed defective DNA cleavage in mutants .
- Immunofluorescence localized ICP18.5 to the nucleus, supporting its role in nuclear capsid assembly .
How do sequence variations in ICPbetween HSV-1 strains impact its functional properties?
Basic Research Question
Comparative sequencing of HSV-1 strains Angelotti and F revealed a 22-nucleotide deletion in the F strain, resulting in a truncated protein (4 fewer amino acids) and 11.6% divergence from the Angelotti strain . These variations alter predicted α-helical regions and solubility, potentially affecting interactions with viral/cellular partners.
Q. Methodological Insight :
- Sanger sequencing and bioinformatic alignment identified strain-specific mutations .
- Hydrophobicity plots predicted structural differences in water-soluble domains .
What experimental approaches resolve contradictions in ICP18.5’s role in glycoprotein transport versus capsid assembly?
Advanced Research Question
Early studies suggested ICP18.5 aids glycoprotein transport, while later work emphasized capsid maturation. To reconcile this:
- Complementation assays in PrV showed that ICP18.5 restoration rescues DNA cleavage and capsid formation without affecting glycoprotein synthesis or localization .
- Co-immunoprecipitation in HSV-1-infected cells identified ICP18.5 interactions with tegument proteins, linking it to capsid-tegument coupling .
Q. Key Techniques :
- Fluorescence-activated cell sorting (FACS) verified glycoprotein surface localization in mutants .
- Pulse-chase assays tracked ICP18.5 complex formation with a 70 kDa host protein, suggesting multifunctional roles .
How can researchers analyze ICP18.5’s structural domains critical for its function?
Advanced Research Question
ICP18.5 contains conserved regions (e.g., residues 328–379 in HSV-1 F strain) implicated in DNA binding or protein interactions. Site-directed mutagenesis of these regions in bacterial expression systems (e.g., E. coli Cro-ICP18.5 fusion proteins) can disrupt capsid assembly or glycoprotein binding .
Q. Methodological Insight :
- In vitro transcription/translation coupled with sedimentation velocity assays revealed ICP18.5’s oligomerization dynamics .
- Cryo-EM of ICP18.5-bound capsids could map interaction interfaces (hypothetical, based on ).
What conserved features of ICPare shared with homologs in other herpesviruses?
Basic Research Question
ICP18.5 is conserved in Epstein-Barr virus (BALF3) and Marek’s disease virus (MDV), sharing 174/780 amino acids with BALF3 . These homologs are adjacent to glycoprotein B (gB) genes, suggesting conserved roles in capsid-gB coordination. PrV ICP18.5 homologs also require nuclear localization for function .
Q. Methodological Insight :
- Phylogenetic alignment using tools like CLUSTAL Omega highlights conserved domains .
- Cross-species complementation assays (e.g., MDV ICP18.5 in HSV-1 mutants) test functional conservation .
How does ICPinteract with host proteins during infection?
Advanced Research Question
ICP18.5 forms SDS-sensitive complexes with a 70 kDa host protein during pulse-chase experiments, potentially a chaperone or DNA repair factor . Immunoprecipitation-MS in HSV-1-infected cells could identify these partners.
Q. Methodological Insight :
- Subcellular fractionation confirmed ICP18.5’s nuclear accumulation and stability .
- Yeast two-hybrid screens or affinity purification coupled with mass spectrometry (AP-MS) are ideal for mapping interactions .
What methodologies are optimal for quantifying ICPexpression dynamics during HSV-1 infection?
Basic Research Question
ICP18.5 is expressed as an early-late (βγ) protein. Time-course Western blotting with anti-ICP18.5 antibodies (e.g., rabbit polyclonal against synthetic peptides) shows peak expression at 6–8 hours post-infection . qRT-PCR with UL28-specific primers quantifies transcriptional kinetics .
Q. Methodological Insight :
- Radiolabeling (35S-methionine) tracks synthesis rates .
- Flow cytometry with ICP18.5-specific antibodies can assess cell-to-cell variability .
How can conflicting data on ICP18.5’s involvement in immune evasion be addressed?
Advanced Research Question
While ICP18.5 is not directly implicated in immune evasion, its interaction with tegument proteins (e.g., VP16) may indirectly modulate host responses. Knockout models in mice, combined with cytokine profiling , could test immune modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
